molecular formula C8H7NO2 B8701790 6-Methyl-furo[2,3-B]pyridin-3-one

6-Methyl-furo[2,3-B]pyridin-3-one

Cat. No. B8701790
M. Wt: 149.15 g/mol
InChI Key: DKJWKWCXLGALLH-UHFFFAOYSA-N
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Patent
US09221832B2

Procedure details

This compound was prepared using a method analogous to that of furo[2,3-c]pyridin-3(2H)-one (A.2.4.3), 3-hydroxy-6-methylfuro[2,3-b]pyridine-2-carboxylic acid ethyl ester replacing 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid ethyl ester;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-hydroxy-6-methylfuro[2,3-b]pyridine-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1C2=CN=CC=C2C(=O)C1.C(OC([C:16]1[O:25][C:19]2=[N:20][C:21]([CH3:24])=[CH:22][CH:23]=[C:18]2[C:17]=1[OH:26])=O)C>>[CH3:24][C:21]1[N:20]=[C:19]2[O:25][CH2:16][C:17](=[O:26])[C:18]2=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC(C=2C1=CN=CC2)=O
Step Two
Name
3-hydroxy-6-methylfuro[2,3-b]pyridine-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=C(C=2C(=NC(=CC2)C)O1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
CC1=CC=C2C(=N1)OCC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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